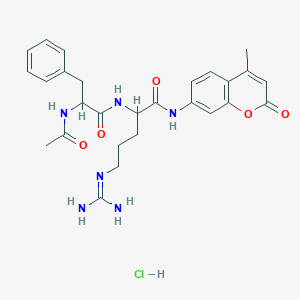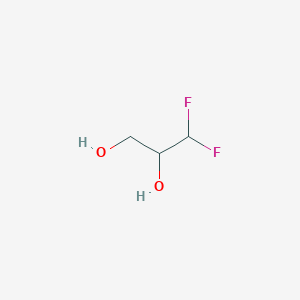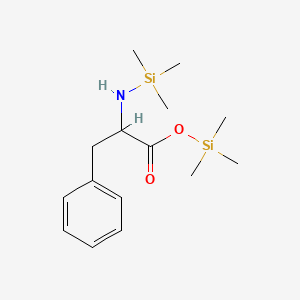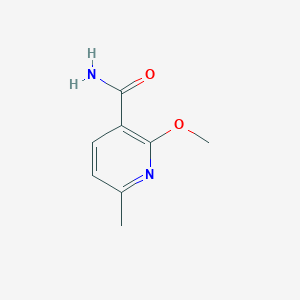
4-Amio-methoxy-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-methoxy-6-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of an amino group at the fourth position, a methoxy group at the first position, and a methyl group at the sixth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-methoxy-6-methylphenol typically involves the nitration of 4-methoxy-6-methylphenol followed by reduction of the nitro group to an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-amino-methoxy-6-methylphenol.
Industrial Production Methods: On an industrial scale, the production of 4-amino-methoxy-6-methylphenol can be achieved through a continuous flow process. This involves the controlled addition of nitrating agents to a solution of 4-methoxy-6-methylphenol, followed by continuous reduction of the nitro intermediate. The use of catalytic hydrogenation with palladium on carbon as a catalyst is also a common method for the reduction step in industrial settings.
Types of Reactions:
Oxidation: 4-Amino-methoxy-6-methylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group. Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-Amino-methoxy-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as an antioxidant and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 4-amino-methoxy-6-methylphenol involves its interaction with various molecular targets. The amino and methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. It can scavenge free radicals and inhibit oxidative stress pathways. Additionally, its phenolic structure allows it to interact with enzymes and proteins, potentially inhibiting their activity and modulating biological pathways.
Comparación Con Compuestos Similares
4-Amino-2-methoxyphenol: Similar structure but lacks the methyl group at the sixth position.
4-Amino-6-methylphenol: Similar structure but lacks the methoxy group.
2-Amino-4-methoxy-6-methylphenol: Similar structure but with the amino group at the second position.
Uniqueness: 4-Amino-methoxy-6-methylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups enhances its electron-donating ability, making it a potent antioxidant and a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-(aminomethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 |
Clave InChI |
RIEKQWFHYRZVSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)


![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)
